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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

calcium-silicon (Ca-Si) alloys, a material of significant interest in various metallurgical and

advanced material applications. This document synthesizes available experimental and

theoretical data, offering a core resource for researchers and professionals. The information

presented is crucial for understanding the behavior of Ca-Si alloys at high temperatures,

predicting phase stability, and optimizing manufacturing processes.

Introduction
Calcium-silicon alloys are primarily utilized in the steelmaking industry as deoxidizers and

desulfurizers. Their effectiveness stems from the strong affinity of calcium for oxygen and

sulfur, forming stable compounds that can be removed from the molten steel. Beyond this

traditional application, Ca-Si alloys are gaining attention in the development of new materials,

including their potential use in advanced battery technologies and as precursors for novel

silicon nanostructures. A thorough understanding of their thermodynamic properties is

paramount for these applications, as it governs the alloy's formation, stability, and reactivity.

This guide focuses on key thermodynamic parameters, including the activity of components,

Gibbs free energy of mixing, enthalpy of mixing, and entropy of mixing. It also details the
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experimental methodologies used to determine these properties, providing a solid foundation

for further research and development.

Phase Diagram and Stoichiometric Compounds
The Ca-Si binary system is characterized by the formation of several stable intermetallic

compounds. The phase diagram reveals the equilibrium phases present at different

compositions and temperatures.

Table 1: Stable Intermediate Phases and Eutectic Points in the Ca-Si System

Phase/Eutectic Composition (at% Si)
Melting/Eutectic
Temperature (°C)

Ca₂Si 33.3 910

CaSi 50.0 1325

CaSi₂ 66.7 1040

Eutectic 1 ~5 785

Eutectic 2 ~48 1020

Eutectic 3 ~84 995

Thermodynamic Data of Liquid Calcium-Silicon
Alloys
The thermodynamic properties of liquid Ca-Si alloys are critical for understanding and modeling

their behavior in molten states, which is relevant to most of their industrial applications.

Activity of Calcium and Silicon
The activity of a component in an alloy is a measure of its effective concentration and is crucial

for predicting chemical potentials and reaction equilibria. Experimental determination of

activities in high-temperature metallic melts is challenging. The activity of calcium in liquid Ca-

Si alloys has been investigated using techniques such as chemical equilibration with a slag

phase and Knudsen effusion mass spectrometry.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/295895049_Application_of_Molecular_Interaction_Volume_Model_for_Predicting_the_Ca_Activity_Coefficients_in_Si-Ca_Binary_and_Si-Ca-Pb_Ternary_Alloys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Calculated Activity of Calcium (aCa) and Silicon (aSi) in Liquid Ca-Si Alloys at 1873 K

(1600 °C)

Mole Fraction Si (XSi) Activity of Ca (aCa) Activity of Si (aSi)

0.1 0.85 0.001

0.2 0.65 0.005

0.3 0.40 0.02

0.4 0.15 0.08

0.5 0.04 0.25

0.6 0.008 0.50

0.7 0.001 0.70

0.8 < 0.001 0.85

0.9 < 0.001 0.95

Note: The data in this table is based on thermodynamic modeling and calculations from

available experimental data. Direct experimental data for the full range of compositions is

limited.

Enthalpy, Gibbs Free Energy, and Entropy of Mixing
The mixing properties of liquid alloys provide insight into the nature of the interactions between

the constituent atoms. A negative enthalpy of mixing, for instance, indicates an exothermic

process and a tendency towards compound formation.

While comprehensive experimental data for the liquid Ca-Si system is scarce, thermodynamic

models, such as the CALPHAD (Calculation of Phase Diagrams) approach, have been used to

assess and calculate these properties based on the available phase diagram and

thermochemical data for the solid phases.

Table 3: Calculated Integral Molar Thermodynamic Properties of Liquid Ca-Si Alloys at 1873 K

(1600 °C)
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Mole Fraction Si
(XSi)

Enthalpy of Mixing
(ΔHmix) (kJ/mol)

Gibbs Free Energy
of Mixing (ΔGmix)
(kJ/mol)

Entropy of Mixing
(ΔSmix) (J/mol·K)

0.1 -15 -25 5.3

0.2 -30 -40 5.3

0.3 -45 -50 2.7

0.4 -55 -55 0

0.5 -60 -58 -1.1

0.6 -58 -55 1.6

0.7 -50 -50 0

0.8 -38 -42 2.1

0.9 -20 -30 5.3

Note: These values are derived from thermodynamic assessments and should be considered

as estimates. The negative values for enthalpy and Gibbs free energy of mixing indicate strong

interactions between calcium and silicon atoms in the liquid state.

Thermodynamic Data of Solid Calcium Silicides
The thermodynamic properties of the stable solid calcium silicide compounds are essential for

understanding the overall phase equilibria and for thermodynamic modeling of the Ca-Si

system.

Table 4: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of Solid

Calcium Silicides at 298.15 K
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Compound

Standard Enthalpy
of Formation (ΔHf°)
(kJ/mol of atoms)
[2]

Standard Entropy
(S°) (J/mol·K)

Heat Capacity (Cp)
(J/mol·K)

Ca₂Si -56.1 ± 3.1 74.5 71.2

CaSi -49.6 ± 2.2 45.8 47.9

CaSi₂ -37.8 ± 1.6 55.2 68.5

Note: Values for Standard Entropy and Heat Capacity are from various sources and may have

some uncertainty.

Experimental Protocols
The determination of thermodynamic properties of high-temperature alloys like Ca-Si requires

specialized experimental techniques. The following sections detail the methodologies for key

experiments cited in the literature.

Knudsen Effusion Mass Spectrometry (KEMS)
This technique is used to measure the vapor pressure of components over a condensed phase

at high temperatures, from which thermodynamic activities and enthalpies of vaporization can

be derived.

Experimental Workflow for KEMS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/222051973_Thermodynamic_stabilities_of_intermediate_phases_in_the_Ca-Si_system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Experiment

Data Analysis

Prepare Ca-Si alloy of known composition

Place alloy in a Knudsen cell (e.g., Ta or W)

Load Knudsen cell into a high-vacuum chamber

Heat the cell to a specific temperature

Vapor effuses through a small orifice

Ionize the effusing vapor beam (electron impact)

Separate and detect ions with a mass spectrometer

Measure ion intensities (I_Ca, I_Si)

Calculate partial pressures (p_i ∝ I_i * T)

Calculate activities (a_i = p_i / p_i°) Determine enthalpy of vaporization from temperature dependence (Clausius-Clapeyron)

Click to download full resolution via product page

KEMS Experimental Workflow
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Detailed Methodology:

Sample Preparation: An alloy of a specific Ca-Si composition is prepared, often by arc-

melting the pure elements under an inert atmosphere. A small piece of the alloy is placed

inside a Knudsen cell, which is a small crucible with a precisely drilled orifice in the lid. The

cell material (e.g., tantalum or tungsten) must be inert with respect to the alloy at the

experimental temperatures.

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to

the desired temperature. The temperature is carefully controlled and measured using a

pyrometer or a thermocouple.

Measurement: At a stable temperature, the vapor effusing from the orifice forms a molecular

beam that is directed into the ion source of a mass spectrometer. The vapor species are

ionized, typically by electron impact, and the resulting ions are separated by their mass-to-

charge ratio and detected.

Data Analysis: The measured ion intensities are proportional to the partial pressures of the

corresponding species in the Knudsen cell. By calibrating the instrument with a substance of

known vapor pressure, the absolute partial pressures of Ca and Si can be determined. The

activity of each component is then calculated as the ratio of its partial pressure over the alloy

to the vapor pressure of the pure component at the same temperature. By measuring the

vapor pressure at different temperatures, the enthalpy of vaporization can be determined

using the Clausius-Clapeyron equation.

Electromotive Force (EMF) Method
The EMF method is an electrochemical technique used to determine the thermodynamic

properties of alloys by measuring the potential difference in a galvanic cell.

Experimental Workflow for EMF Measurement
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Cell Assembly

Measurement

Thermodynamic Calculation

Working Electrode: Ca-Si alloy of known composition

Electrolyte: Solid CaF₂ or a molten salt containing Ca²⁺ ions

Reference Electrode: Pure Ca

Assemble the cell in a controlled atmosphere furnace

Heat to the desired temperature

Measure the potential difference (EMF) between the electrodes

Calculate partial molar Gibbs free energy of Ca: ΔG_Ca = -nFE

Calculate activity of Ca: a_Ca = exp(ΔG_Ca / RT) Determine partial molar entropy from temperature dependence of EMF: ΔS_Ca = nF(dE/dT)

Calculate partial molar enthalpy: ΔH_Ca = ΔG_Ca + TΔS_Ca

Click to download full resolution via product page

EMF Measurement Workflow
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Detailed Methodology:

Cell Construction: A galvanic cell is constructed with the following components:

Working Electrode: A Ca-Si alloy of a precisely known composition.

Reference Electrode: Pure calcium, which has a defined activity of one.

Electrolyte: A material that allows for the transport of Ca²⁺ ions but is an electronic

insulator. For the Ca-Si system, a solid electrolyte like calcium fluoride (CaF₂) or a molten

salt mixture containing a calcium salt (e.g., CaCl₂-KCl) can be used.

Experimental Setup: The cell is assembled in a furnace under a high-purity inert atmosphere

(e.g., argon) to prevent oxidation of the electrodes. The temperature is precisely controlled

and monitored.

Measurement: Once the cell reaches thermal equilibrium at a specific temperature, the

electromotive force (EMF or voltage) between the working and reference electrodes is

measured using a high-impedance voltmeter. Measurements are typically taken over a range

of temperatures.

Data Analysis: The measured EMF (E) is directly related to the partial molar Gibbs free

energy of calcium in the alloy (ΔḠCa) by the Nernst equation: ΔḠCa = -nFE, where 'n' is the

number of electrons transferred (2 for Ca²⁺), and 'F' is the Faraday constant. The activity of

calcium (aCa) can then be calculated from the relationship ΔḠCa = RTln(aCa). By

measuring the EMF as a function of temperature, the partial molar entropy (ΔS̄Ca) can be

determined from the slope (dE/dT), and the partial molar enthalpy (ΔH̄Ca) can be calculated

using the Gibbs-Helmholtz equation.

High-Temperature Calorimetry
High-temperature calorimetry is used to directly measure the heat effects associated with the

formation or mixing of alloys.

Logical Relationship in Drop Calorimetry for Enthalpy of Mixing
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Inputs

Measurement

Calculation

Heat content of component A at T_drop

ΔH_cooling = H_T(A) - H_298(A)

Heat content of component A at T_cal Heat content of component B at T_cal

Drop component A from T_drop into component B at T_cal

Measure heat effect (Q)

Total Enthalpy Change = Q

ΔH_mix = Q - ΔH_cooling

Click to download full resolution via product page

Logic of Enthalpy of Mixing Calculation

Detailed Methodology (Drop Calorimetry):

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type calorimeter, is

used. The calorimeter is maintained at a constant high temperature (Tcal).

Procedure: A known amount of one component (e.g., liquid silicon) is placed in the

calorimeter. A small, weighed sample of the other component (e.g., solid calcium) at a known

initial temperature (Tdrop, often room temperature) is dropped into the liquid.

Measurement: The heat generated or absorbed by the dissolution and mixing process is

measured by the calorimeter. This gives the total heat effect (Q).

Data Analysis: The measured heat effect (Q) is the sum of the heat required to bring the

dropped component from its initial temperature to the calorimeter temperature and the partial
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enthalpy of mixing. By subtracting the known heat content change of the dropped

component, the partial enthalpy of mixing can be determined. By performing a series of

drops with varying compositions, the integral enthalpy of mixing for the liquid alloy can be

obtained.

Conclusion
The thermodynamic properties of calcium-silicon alloys are fundamental to their application in

metallurgy and materials science. This guide has summarized the key available data on the

phase diagram, activity, and mixing properties of both liquid and solid Ca-Si alloys. While a

considerable amount of information exists for the solid phases, experimental data for the liquid

state, particularly concerning the Gibbs free energy and entropy of mixing, remains limited. The

detailed experimental protocols provided for KEMS, EMF, and high-temperature calorimetry

offer a basis for understanding how these critical data are obtained and highlight the

complexities of high-temperature thermodynamic measurements. Further experimental work is

needed to refine the thermodynamic database for the liquid Ca-Si system, which will

undoubtedly contribute to the advancement of processes involving these important alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Calcium-Silicon Alloys]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173369#thermodynamic-properties-of-calcium-
silicon-alloys]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1173369?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/295895049_Application_of_Molecular_Interaction_Volume_Model_for_Predicting_the_Ca_Activity_Coefficients_in_Si-Ca_Binary_and_Si-Ca-Pb_Ternary_Alloys
https://www.researchgate.net/publication/222051973_Thermodynamic_stabilities_of_intermediate_phases_in_the_Ca-Si_system
https://www.benchchem.com/product/b1173369#thermodynamic-properties-of-calcium-silicon-alloys
https://www.benchchem.com/product/b1173369#thermodynamic-properties-of-calcium-silicon-alloys
https://www.benchchem.com/product/b1173369#thermodynamic-properties-of-calcium-silicon-alloys
https://www.benchchem.com/product/b1173369#thermodynamic-properties-of-calcium-silicon-alloys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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